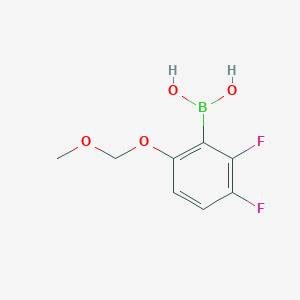

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid

Beschreibung

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a methoxymethoxy (-OCH2OCH3) group at the 6-position, and a boronic acid (-B(OH)2) group. The methoxymethoxy substituent introduces both steric bulk and enhanced solubility in polar solvents compared to simpler alkoxy groups, while the fluorine atoms modulate electronic properties by exerting electron-withdrawing effects. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Eigenschaften

Molekularformel |

C8H9BF2O4 |

|---|---|

Molekulargewicht |

217.96 g/mol |

IUPAC-Name |

[2,3-difluoro-6-(methoxymethoxy)phenyl]boronic acid |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3 |

InChI-Schlüssel |

FFANQKHRNVPWOC-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC(=C1F)F)OCOC)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,3-Difluoro-6-(methoxymethoxy)phenylboronic Acid

The synthesis of this compound typically involves several key steps, often requiring controlled reaction conditions to optimize yield and purity. Common solvents used include tetrahydrofuran (THF) or ethanol, under controlled temperatures.

Applications in Organic Synthesis

- Suzuki-Miyaura Coupling this compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide in the presence of a palladium catalyst and a base.

- Pharmaceutical Development Boronic acids are integral in the synthesis of complex molecules for pharmaceutical applications. Their ability to form reversible covalent bonds with diols makes them useful in drug design and development.

Improvement on synthesis of different alkyl-phenylboronic acid

An optimized process for the synthesis of 2,6-dimethylphenylboronic acid was obtained by investigating the influence of the boronation reagent, reactant proportion and solvent on the yield. Various alkyl-phenylboronic acids have been widely used in the fields of electronics, chemistry, medicine and biology, especially in glucose sensors and intermediates of medicines.

Spectral data of 2,3-bis-fluoro-6-methoxybenzoic acids

Fig. 1 is the nuclear-magnetism figure of 2,3-bis-fluoro-6-methoxybenzoic acids of this preparation method synthesis, NMR1227059001 (300MHz, CDCl3).

Table of compounds information

| Description | Information |

|---|---|

| Product Name | This compound |

| Molecular Formula | C8H9BF2O4 |

| Molecular Weight | 217.96 g/mol |

| IUPAC Name | $$2,3-difluoro-6-(methoxymethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3 |

| Standard InChIKey | FFANQKHRNVPWOC-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1F)F)OCOC)(O)O |

| PubChem Compound | 138987194 |

| Last Modified | Aug 10 2024 |

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products:

Biaryls: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Wirkmechanismus

The primary mechanism of action for 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the final coupled product and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid and analogous boronic acids:

Key Comparisons:

Electronic Effects: The methoxymethoxy group in the target compound acts as a mild electron-donating group (EDG), counterbalancing the electron-withdrawing fluorine (EWG) substituents. This balance reduces excessive Lewis acidity at the boron center compared to strongly EWG-substituted analogs like 2,4-difluorophenylboronic acid . Compounds with trifluoromethoxy (-OCF3) or nitro (-NO2) groups exhibit stronger EWG effects, leading to higher reactivity in cross-couplings but lower stability in aqueous media .

Solubility and Stability: The methoxymethoxy group enhances solubility in polar solvents (e.g., DMF, ethanol) compared to methoxy (-OCH3) or alkyl substituents, making it advantageous for homogeneous reaction conditions . Boroxine formation is less pronounced than in unsubstituted phenylboronic acid due to steric hindrance from the methoxymethoxy group .

Reactivity in Cross-Coupling :

- The target compound exhibits moderate reactivity in Suzuki-Miyaura reactions, outperforming 3-fluorophenylboronic acid (low reactivity) but underperforming 2,4-difluorophenylboronic acid (high reactivity). Optimal yields require Pd catalysts and bases like K2CO3 .

- Steric hindrance from the methoxymethoxy group may reduce coupling efficiency with bulky substrates compared to less hindered analogs .

Applications :

- Pharmaceuticals : Fluorine atoms enhance metabolic stability, while the boronic acid group enables targeted delivery in boron neutron capture therapy (BNCT) .

- Materials Science : Used in synthesizing conjugated polymers for organic electronics, where fluorine improves thermal stability .

Research Findings and Data Tables

Table 1: Solubility Comparison in Water at 25°C

| Compound | Solubility (mg/mL) | Notes |

|---|---|---|

| This compound | 12.5 | High due to polar -OCH2OCH3 group |

| Phenylboronic acid | 8.2 | Forms boroxine at elevated temps |

| 2,4-Difluorophenylboronic acid | 5.1 | Low solubility, rapid boroxine formation |

| 4-Methoxyphenylboronic acid | 15.3 | Enhanced solubility from EDG |

Table 2: Suzuki-Miyaura Reaction Yields with Iodobenzene

| Boronic Acid | Yield (%) | Conditions (Catalyst, Solvent) |

|---|---|---|

| This compound | 78 | PdCl2(PCy3)2, DMF/EtOH, K2CO3 |

| 2,4-Difluorophenylboronic acid | 92 | Pd(OAc)2, H2O, K2CO3 |

| Phenylboronic acid | 85 | Fe3O4@CNF∼ImSBL∼Co, H2O |

Biologische Aktivität

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methoxymethoxy group, which may influence its reactivity and interactions with biological targets.

Boronic acids, including this compound, are known to interact with various biological molecules through reversible covalent bonding. The boron atom can form complexes with diols and other nucleophiles, which may lead to inhibition of enzymes or modulation of signaling pathways.

Antimicrobial Properties

Research has indicated that phenylboronic acids exhibit antimicrobial activity against a range of pathogens. For instance, studies on related compounds have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms in the structure is hypothesized to enhance the lipophilicity and permeability of these compounds across bacterial membranes, thereby improving their efficacy.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 3,5-Diiodo-2-methoxyphenylboronic acid | Staphylococcus aureus | 100 μg/mL |

| 2-Fluoro-5-iodophenylboronic acid | Pseudomonas aeruginosa | 50 μg/mL |

Case Studies

- Antibacterial Activity : A study focusing on the structure-activity relationship (SAR) of phenylboronic acids demonstrated that modifications at the ortho position significantly affected antimicrobial potency. Compounds with similar structural motifs to this compound were tested against various bacterial strains, showing promising results in inhibiting growth.

- Biofilm Formation : Another investigation highlighted the ability of certain boronic acids to disrupt biofilm formation in pathogenic bacteria. This is particularly relevant for compounds targeting Vibrio harveyi, where biofilm-associated virulence factors were diminished in the presence of boronic acid derivatives.

Research Findings

Recent studies have explored the physicochemical properties and biological activities of various boronic acids. The following findings are noteworthy:

- Structure-Activity Relationships : The presence of electron-withdrawing groups like fluorine enhances the acidity and reactivity of boronic acids, which is crucial for their interaction with biological targets.

- Inhibition Studies : In vitro assays have shown that certain analogs exhibit low MIC values against resistant strains of bacteria, indicating their potential as therapeutic agents.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid, and what factors influence yield?

Answer:

A common method involves Suzuki-Miyaura coupling, as demonstrated for analogous fluorinated phenylboronic acids. For example, a reaction using 1-bromo-2,3-difluorobenzene and a boronic acid derivative achieved a 63% yield under the following conditions:

- Catalyst system : Pd₂(dba)₃ (2.5 mol%) and tri-tert-butylphosphine (5 mol%) .

- Solvent system : THF/water (10:1 v/v) at 60°C for 18 hours .

Key factors affecting yield include: - Substituent steric/electronic effects : Electron-withdrawing groups (e.g., fluorine) slow transmetalation but enhance stability.

- Solvent polarity : Polar aprotic solvents like THF improve boronic acid solubility .

Basic Question: How does the solubility of this compound vary across solvents, and what purification methods are optimal?

Answer:

While direct solubility data for this compound is limited, trends from structurally similar fluorinated phenylboronic acids suggest:

| Solvent | Solubility (mg/mL) | Class | Reference |

|---|---|---|---|

| THF | >10 | High | |

| Water | 3.4–5.0 | Moderate | |

| Hexane | <1 | Low | |

| Purification : |

- Recrystallization : Use a THF/hexane mixture to exploit solubility differences.

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) to separate boronic acid byproducts .

Advanced Question: How can computational modeling optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

Answer:

Density Functional Theory (DFT) studies on trifluoromethylphenylboronic acids reveal:

- Transmetalation barriers : Fluorine substituents increase activation energy by 5–10 kcal/mol due to electron withdrawal .

- Solvent effects : Simulated solvation free energy in THF (-2.3 kcal/mol) correlates with improved reaction rates .

Methodology :

Use Gaussian 16 with B3LYP/6-31G(d) to model transition states.

Calculate Fukui indices to predict regioselectivity in cross-couplings .

Advanced Question: What strategies resolve contradictions in reported solubility or reactivity data for fluorinated phenylboronic acids?

Answer:

Discrepancies often arise from:

- Anhydride formation : Boronic acids dimerize in non-polar solvents, reducing apparent solubility .

- pH-dependent speciation : The methoxymethoxy group may stabilize the boronate form in basic conditions (pH > 8.5), altering reactivity .

Resolution steps :

NMR monitoring : Track boronic acid ↔ anhydride equilibrium in real-time using B NMR .

pH control : Buffer reaction media to maintain pH < 7 to suppress boronate formation .

Advanced Question: How can this compound be applied in stimuli-responsive drug delivery systems?

Answer:

Phenylboronic acids bind diols (e.g., polysaccharides) via pH- or reactive oxygen species (ROS)-dependent reversible esterification. For this derivative:

- ROS-responsive carriers : The methoxymethoxy group enhances diol-binding kinetics in oxidative environments (e.g., tumor sites) .

- Synthesis of nanocarriers :

Basic Question: What spectroscopic techniques validate the structure and purity of this compound?

Answer:

- F NMR : Distinct signals for ortho- and meta-fluorine (δ = -115 to -120 ppm) confirm substitution pattern .

- IR spectroscopy : B-O stretching at 1340–1390 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<2%) .

Advanced Question: How do substituents (fluoro vs. methoxymethoxy) influence this compound’s stability under storage?

Answer:

- Fluorine : Enhances hydrolytic stability by reducing electron density on boron.

- Methoxymethoxy : Increases hygroscopicity, necessitating anhydrous storage (0–6°C under argon) .

Accelerated degradation testing : - Condition : 40°C/75% RH for 4 weeks.

- Result : <5% decomposition if stored in sealed, desiccated containers .

Advanced Question: What role does this compound play in genetic code expansion for protein engineering?

Answer:

Derivatives like N6-(((4-boronobenzyl)oxy)carbonyl)-L-lysine (KBo) enable site-specific incorporation of boronic acid motifs into proteins:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.